3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
Overview
Description
The compound “3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol” is a derivative of 7-nitro-2,1,3-benzoxadiazole (NBD), which is a small, positively charged fluorescent dye . NBD derivatives are known for their fluorescence properties and are often used in biological and chemical research .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, NBD derivatives are generally synthesized by reacting the parent compound with various reagents . For example, the fluorescent D-glucose derivative, 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-β-D-glucopyranose (2-NBDG) is synthesized by reacting D-glucosamine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) .Chemical Reactions Analysis
NBD derivatives are known to participate in various chemical reactions. For instance, NBD-TMA was designed as a probe for monitoring renal transport of organic cations . Another derivative, NBD-palmitoyl-CoA, can be used as a fluorescent substrate in diacylglycerol acyltransferase (DGAT) assays .Scientific Research Applications
Heterocyclic Compound Synthesis :Marie-Thérèse Le Bris (1984) explored the synthesis of heterocyclic compounds, specifically benzoxazines and benzoxazolines, using 2-amino-5-nitrophenol, a compound structurally similar to 3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol. The study aimed to create fluorescent dyes in the 1,4-benzoxazinone series, revealing the potential of these compounds in the development of dyes and pigments with specific fluorescence properties (Le Bris, 1984).
Antibacterial Properties :A. Kakanejadifard et al. (2013) synthesized Schiff base compounds related to this compound and investigated their antibacterial properties. The study found that these compounds exhibited significant activity against both gram-positive and gram-negative bacteria, demonstrating their potential use in developing new antibacterial agents (Kakanejadifard et al., 2013).
Photo-Physical Characteristics :Research by Vikas Padalkar et al. (2011) focused on the synthesis and photo-physical properties of compounds structurally related to this compound. This study highlighted the effects of solvent polarity on the absorption-emission properties of these compounds, indicating their potential applications in fluorescence-based technologies (Padalkar et al., 2011).
Membrane Dipole Potential Studies :Juha-Matti I. Alakoskela and P. Kinnunen (2001) utilized a derivative of this compound in their study to control a redox reaction on lipid bilayer surfaces. This research is significant for understanding how membrane dipole potential affects biochemical reactions and processes, especially in biological membranes (Alakoskela & Kinnunen, 2001).
Synthesis of Benzoxazolones :R. Ram and V. Soni (2013) investigated the synthesis of benzoxazolones from compounds structurally similar to this compound. Their research offers insights into new methods of synthesizing benzoxazolones, which have a wide spectrum of biological activities (Ram & Soni, 2013).
Future Directions
The future directions of “3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol” and its derivatives could involve further exploration of their use as fluorescent probes in biological research. For instance, NBD derivatives could be used to study various biological processes such as cellular transport mechanisms and enzyme substrate specificity .
Properties
IUPAC Name |
3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4/c17-8-3-1-2-7(6-8)13-12-10(16(18)19)5-4-9-11(12)15-20-14-9/h1-6,13,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMDBNIHLGKKCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=CC3=NON=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.